molecular formula C10H10N2O2 B148094 Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 131020-36-5

Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B148094
Key on ui cas rn: 131020-36-5
M. Wt: 190.2 g/mol
InChI Key: HBYFGEOBNHODCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07176322B2

Procedure details

A solution of methyl 3-amino-4-methylaminobenzoate (prepared as in DE 1990390463 A1) (2.57 g, 14 mmol) in trimethyl orthoformate (50 mL) was refluxed for 16 hours. The solvent was then removed under reduced pressure to afford 2.31 g of product.
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[NH:12][CH3:13])[C:5]([O:7][CH3:8])=[O:6].[CH:14](OC)(OC)OC>>[CH3:13][N:12]1[C:11]2[CH:10]=[CH:9][C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:3][C:2]=2[N:1]=[CH:14]1

Inputs

Step One
Name
Quantity
2.57 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1NC
Name
Quantity
50 mL
Type
reactant
Smiles
C(OC)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC2=C1C=CC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.